molecular formula C7H10N2O2 B12447066 3-amino-3-(1H-pyrrol-2-yl)propanoic acid CAS No. 773122-41-1

3-amino-3-(1H-pyrrol-2-yl)propanoic acid

Cat. No.: B12447066
CAS No.: 773122-41-1
M. Wt: 154.17 g/mol
InChI Key: IKNYWOPBXDMUJV-UHFFFAOYSA-N
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Description

3-amino-3-(1H-pyrrol-2-yl)propanoic acid is an organic compound with the molecular formula C7H10N2O2 It is a derivative of propanoic acid, featuring an amino group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(1H-pyrrol-2-yl)propanoic acid typically involves the reaction of pyrrole with an appropriate amino acid precursor under controlled conditions. One common method involves the use of 3-bromopropanoic acid, which reacts with pyrrole in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The reaction conditions would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(1H-pyrrol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The pyrrole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce simpler amines.

Scientific Research Applications

3-amino-3-(1H-pyrrol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of amino acid metabolism and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-amino-3-(1H-pyrrol-2-yl)propanoic acid exerts its effects involves interactions with various molecular targets. The amino group and pyrrole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. Specific pathways and targets would depend on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-3-(1H-pyrrol-2-yl)propanoic acid is unique due to the presence of both an amino group and a pyrrole ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific applications.

Properties

CAS No.

773122-41-1

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-amino-3-(1H-pyrrol-2-yl)propanoic acid

InChI

InChI=1S/C7H10N2O2/c8-5(4-7(10)11)6-2-1-3-9-6/h1-3,5,9H,4,8H2,(H,10,11)

InChI Key

IKNYWOPBXDMUJV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(CC(=O)O)N

Origin of Product

United States

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